molecular formula C16H18N6O10S2 B605906 4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)- CAS No. 941285-15-0

4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-

Número de catálogo B605906
Número CAS: 941285-15-0
Peso molecular: 518.48
Clave InChI: KLFSEZJCLYBFKQ-WXYNYTDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BAL30072 is a monocyclic β-lactam belonging to the monosulfactam class used for the treatment of infections caused by Gram-negative bacteria. BAL30072 carries a dihydroxypyridone moiety in its oxyiminoacyl side chain that may allow it to exploit iron-uptake systems to gain accelerated entry into bacteria. BAL30072 has previously been shown to have strong antimicrobial activity against most aerobic Gram-negative bacilli.

Aplicaciones Científicas De Investigación

Treatment of Multidrug-Resistant Acinetobacter Baumannii

BAL30072 has shown potent activity against multidrug-resistant (MDR) Acinetobacter baumannii, a pathogen of increasing medical importance . The antibiotic rapidly penetrates the outer membrane of A. baumannii and is effective against most isolates, including those harbouring AmpC β-lactamases and metallo- (class B) or OXA- (class D) carbapenemases .

Combination Therapy with Meropenem

The combination of BAL30072 and meropenem has been studied for its potential to enhance the effectiveness of treatment. In vitro and in vivo studies have shown that combining BAL30072 with meropenem can lower meropenem MICs 2–8-fold .

Treatment of Carbapenem-Resistant Enterobacteriaceae

BAL30072 has been investigated for its activity against carbapenem-resistant Enterobacteriaceae . The antibiotic has shown good activity against many diverse carbapenem resistance types .

Combination Therapy with β-Lactamase Inhibitors

The activity of BAL30072 combined with β-lactamase inhibitors has been studied. The addition of inhibitors such as BAL29880 (to inhibit AmpC) and/or clavulanate (to inhibit extended-spectrum β-lactamases (ESBLs)) has been shown to extend the activity of BAL30072 against carbapenem-resistant Enterobacteriaceae .

Treatment of Multiresistant Clinical Isolates

BAL30072 has been tested against multiresistant clinical isolates of Pseudomonas aeruginosa, Burkholderia cepacia group, and Acinetobacter spp . The antibiotic has shown promising results in these studies .

Treatment of Non-Fermenters

BAL30072 has been investigated for its activity against non-fermenters . The antibiotic has shown good activity against many diverse carbapenem resistance types .

Propiedades

IUPAC Name

[(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O10S2/c1-16(2)12(14(26)22(16)32-34(28,29)30)19-13(25)11(8-6-33-15(17)18-8)20-31-5-7-3-9(23)10(24)4-21(7)27/h3-4,6,12,24,27H,5H2,1-2H3,(H2,17,18)(H,19,25)(H,28,29,30)/b20-11-/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFSEZJCLYBFKQ-WXYNYTDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941285-15-0
Record name BAL30072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941285150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAL30072
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY97ZJM4QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-
Reactant of Route 2
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-
Reactant of Route 3
Reactant of Route 3
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-
Reactant of Route 4
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-
Reactant of Route 5
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-
Reactant of Route 6
4-Thiazoleacetamide, 2-amino-alpha-(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)methoxy)imino)-N-((3S)-2,2-dimethyl-4-oxo-1-(Sulfooxy)-3-azetidinyl)-, (alphaz)-

Q & A

Q1: How does BAL30072 bypass the outer membrane permeability barrier in Gram-negative bacteria?

A1: BAL30072 exploits the bacterial iron uptake system by mimicking siderophores. [, ] It binds to ferric ions (Fe3+) with high affinity, forming a complex that is recognized and actively transported into the bacterial cell via TonB-dependent receptors (TBDRs), effectively hijacking the iron transport machinery. [, , , ]

Q2: What is the primary target of BAL30072 inside the bacterial cell?

A2: Once inside the periplasmic space, BAL30072 inhibits penicillin-binding proteins (PBPs), particularly PBP3, which is essential for bacterial cell wall synthesis. [, ] This inhibition leads to disruption of cell wall integrity and ultimately bacterial cell death.

Q3: Does BAL30072 target any specific TBDRs in Pseudomonas aeruginosa?

A3: Research has identified PiuA, PirA, and PiuD as TBDRs involved in BAL30072 uptake in P. aeruginosa. [, , ] Additionally, PfuA, OptE, OptJ, and the pyochelin receptor FptA have been shown to contribute to increased susceptibility to BAL30072. []

Q4: How does the siderophore moiety contribute to BAL30072's activity?

A4: The dihydroxypyridone siderophore moiety is crucial for BAL30072's activity as it enables recognition and uptake by bacterial iron transport systems. [, , ] Studies suggest that the specific structure and stoichiometry of the iron-siderophore complex influence its binding affinity to TBDRs. []

Q5: Have any structural modifications of BAL30072 been explored?

A5: Yes, research has explored modifications to the methylene linker between the dihydroxypyridone and the aminothiazole oxime of BAL30072. [] Substitutions with isopropyl and methylthiomethyl groups have shown promising efficacy against multidrug-resistant Gram-negative pathogens. []

Q6: How does the presence of iron affect the antibacterial activity of BAL30072?

A6: BAL30072's activity is inversely related to the concentration of iron (Fe3+) in the surrounding environment. [] High iron concentrations can saturate the siderophore binding sites, reducing the drug's ability to utilize iron transport systems for entry into bacteria.

Q7: How does BAL30072 perform against multidrug-resistant Acinetobacter baumannii?

A7: BAL30072 exhibited promising activity against multidrug-resistant A. baumannii, including strains harboring OXA-type carbapenemases. [, , , ] Notably, it showed efficacy against the UK-dominant OXA-23 clone 1 and SE clone lineages. []

Q8: What are the urinary concentrations and bactericidal titers of BAL30072 in humans?

A8: A study in healthy subjects revealed that intravenous administration of BAL30072 resulted in positive urinary bactericidal titers for an extended duration, even after a single dose, particularly against Enterobacteriaceae. [] This suggests its potential for treating complicated urinary tract infections.

Q9: Has the in vitro synergy observed between BAL30072 and carbapenems translated to in vivo efficacy?

A9: Yes, studies using animal models of septicemia have demonstrated that the synergistic antimicrobial activity observed in vitro between BAL30072 and carbapenems, such as meropenem, translates to enhanced efficacy in vivo. []

Q10: What are the potential mechanisms of resistance to BAL30072?

A10: Potential resistance mechanisms include: * Overexpression of AmpC β-lactamase, leading to resistance against BAL30072 and other β-lactams like aztreonam and ceftazidime. [] * Mutations in the iron uptake systems, specifically the Fur-box of the fecI promoter, leading to upregulation of the Fe-dicitrate operon and decreased susceptibility to BAL30072. [] * Mutations in ExbD3 or TonB3 proteins, components of the cytoplasmic-membrane complex providing energy for siderophore translocation, leading to decreased susceptibility to BAL30072. []

Q11: Does BAL30072's activity get affected by efflux pumps in bacteria?

A11: While BAL30072 demonstrates some susceptibility to efflux pumps in certain bacteria like P. aeruginosa, its activity is generally less affected compared to other antibiotics. [] This suggests a potential advantage in combating efflux pump-mediated resistance.

Q12: Have any potential safety concerns been identified with BAL30072?

A12: Research indicates that BAL30072 may pose a risk of hepatotoxicity. In vitro studies have shown potential mechanisms for liver injury, including inhibition of the electron transport chain and generation of reactive oxygen species. [, ]

Q13: Have any strategies been proposed to mitigate potential safety risks associated with BAL30072?

A13: Quantitative systems pharmacology (QSP) modeling has been employed to predict the safety margin of different BAL30072 dosing schemes. [] Recommendations to improve the safety profile include weight-adjusted dosing and close monitoring of liver enzymes during treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.